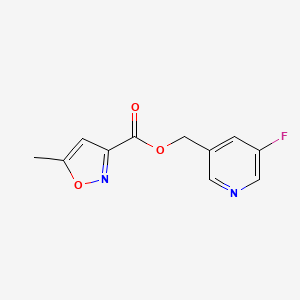
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with a complex structure that includes an isoxazole ring, a carboxylic acid group, and a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-Isoxazolecarboxylic acid, 5-methyl- with (5-fluoro-3-pyridinyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a building block for drug candidates targeting specific enzymes and receptors.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorinated pyridine moiety can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A related compound with similar structural features but lacking the fluorinated pyridine moiety.
3-Methyl-5-isoxazolecarboxylic acid: Another similar compound with a methyl group instead of the fluorinated pyridine ring.
Uniqueness
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorinated pyridine moiety, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable tool in medicinal chemistry and biological research.
Properties
CAS No. |
24833-15-6 |
|---|---|
Molecular Formula |
C11H9FN2O3 |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl 5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-7-2-10(14-17-7)11(15)16-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3 |
InChI Key |
WEZOJBKFKOHPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OCC2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


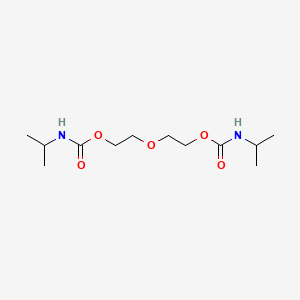
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
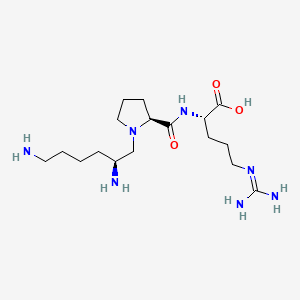
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

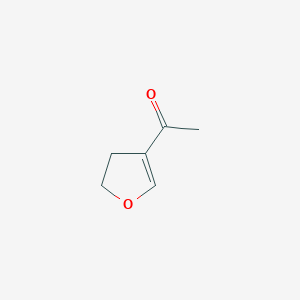

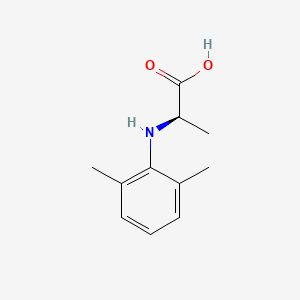
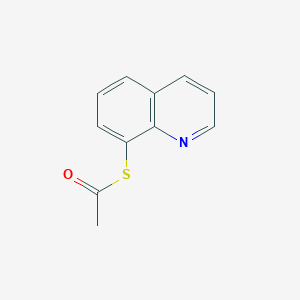

![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
